molecular formula C19H18O4S B14287272 4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate CAS No. 114743-33-8

4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate

Katalognummer: B14287272
CAS-Nummer: 114743-33-8
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: SHQWAAWBFSCGKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate typically involves multiple steps. One common method includes the reaction of benzyloxyacetone with phenylsulfanylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Methoxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate
  • 4-(Ethoxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate
  • 4-(Benzyloxy)-3-oxo-2-(methylsulfanyl)but-1-en-1-yl acetate

Uniqueness

4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and phenylsulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Eigenschaften

114743-33-8

Molekularformel

C19H18O4S

Molekulargewicht

342.4 g/mol

IUPAC-Name

(3-oxo-4-phenylmethoxy-2-phenylsulfanylbut-1-enyl) acetate

InChI

InChI=1S/C19H18O4S/c1-15(20)23-14-19(24-17-10-6-3-7-11-17)18(21)13-22-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3

InChI-Schlüssel

SHQWAAWBFSCGKE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC=C(C(=O)COCC1=CC=CC=C1)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.